molecular formula C12H14O5 B3044252 sclerotinin B CAS No. 27678-57-5

sclerotinin B

Cat. No. B3044252
CAS RN: 27678-57-5
M. Wt: 238.24 g/mol
InChI Key: GWCJDGBOQAPHGT-UHFFFAOYSA-N
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Description

Sclerotinin B is a secondary metabolite produced by the fungus Sclerotinia sclerotiorum . This fungus is a plant pathogen that can infect over 400 plant species and cause substantial yield losses in crops worldwide . Sclerotinin B is closely related to sclerotinin A and both are proposed to be biosynthesised via intermediates .


Synthesis Analysis

The synthesis of sclerotinin B has been studied in the past. The analysis of the ethyl acetate extracts of the S. sclerotiorum culture revealed ten major secondary metabolites, including sclerotinin B . The synthesis of sclerotinin B was accomplished by Takeshi Sassa et al .


Molecular Structure Analysis

Sclerotinin B exhibits physico-chemical and spectral properties similar to those of sclerotinin A . This indicates that the structure of sclerotinin B is closely related to that of sclerotinin A. The molecular formula, C12H14O5, is assigned to sclerotinin B by elementary analysis and by its mass spectrum .


Physical And Chemical Properties Analysis

Sclerotinin B exhibits physico-chemical and spectral properties similar to those of sclerotinin A . The molecular formula, C12H14O5, is assigned to sclerotinin B by elementary analysis and by its mass spectrum .

Scientific Research Applications

Biocontrol Against Plant Diseases

Sclerotinin B, along with other metabolites like sclerin and sclerolide, has been identified in research as having significant implications in plant disease control. A study by Tellenbach et al. (2013) found that these compounds, produced by the dark septate endophyte Phialocephala europaea, could inhibit the growth of Phytophthora species in vitro. This suggests a potential role for sclerotinin B in developing biocontrol agents against certain plant pathogens, particularly in agriculture and horticulture (Tellenbach, Sumarah, Grünig, & Miller, 2013).

Plant Growth Regulation

Sclerotinin B has also been identified as a plant growth regulator. In a study conducted by Kuramata et al. (2007), various compounds, including sclerotinin B, isolated from Penicillium citrinum were found to have regulatory effects on plant growth. These findings highlight the potential of sclerotinin B in agricultural biotechnology, particularly in enhancing or inhibiting plant growth under specific conditions (Kuramata, Fujioka, Shimada, Kawano, & Kimura, 2007).

Implications in Fungal Pathogenesis and Plant Defense

Research into the interactions between plant pathogens and host plants has revealed the role of sclerotinin B in fungal pathogenesis. Pedras and Hossain (2007) investigated the detoxification of brassinin, a phytoalexin produced by crucifer plants, by the fungal pathogen Sclerotinia sclerotiorum. Their study indicated that sclerotinin B, as a product of this detoxification process, could be crucial in understanding the fungal adaptation mechanisms against plant defense compounds. This knowledge can contribute to the development of more effective strategies for managing fungal diseases in crops (Pedras & Hossain, 2007).

Future Directions

Future research could focus on further understanding the role of sclerotinin B in the virulence of S. sclerotiorum and its impact on various crops . Additionally, more studies could be conducted to investigate the toxicological properties of sclerotinin B .

properties

IUPAC Name

3,6,8-trihydroxy-3,5,7-trimethyl-4H-isochromen-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O5/c1-5-7-4-12(3,16)17-11(15)8(7)10(14)6(2)9(5)13/h13-14,16H,4H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWCJDGBOQAPHGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2CC(OC(=O)C2=C(C(=C1O)C)O)(C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

sclerotinin B

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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